molecular formula C6H4N2O2S B2931173 Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1510356-99-6

Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid

Cat. No.: B2931173
CAS No.: 1510356-99-6
M. Wt: 168.17
InChI Key: WJJBHMAIAOLPRZ-UHFFFAOYSA-N
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Description

Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid: is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid typically involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system. This is followed by cyclization and subsequent dehydration and dehydrogenation steps. The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry: Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown promising results in inhibiting the growth of various microbial strains and cancer cell lines .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antiviral, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid stands out due to its unique ring fusion and the presence of a carboxylic acid group, which can enhance its solubility and reactivity

Properties

IUPAC Name

pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBHMAIAOLPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510356-99-6
Record name pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
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